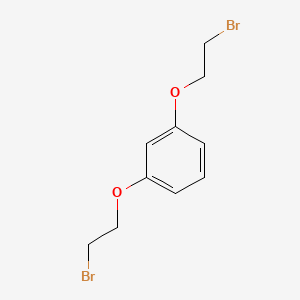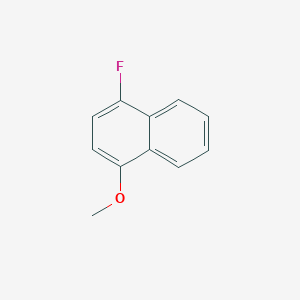
1-Fluoro-4-methoxynaphthalene
Descripción general
Descripción
1-Fluoro-4-methoxynaphthalene (FMN) is a chemical compound that belongs to the family of naphthalene derivatives. It has a molecular formula of C11H9FO and an average mass of 176.187 Da .
Synthesis Analysis
The synthesis of this compound and its related compounds is a topic of ongoing research. A study on the synthesis of 1-Fluoronaphthalene and its process-related impurities has been reported . The study developed a precise reversed-phase high-performance liquid chromatography method for the determination of 1-fluoronaphthalene and its process-related impurities . Another study discussed the continuous-flow synthesis of fluorine-containing fine chemicals .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography and electron diffraction . The compound has a molecular formula of C11H9FO .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H9FO and an average mass of 176.187 Da . More detailed physical and chemical properties can be found in specialized databases or literature .Aplicaciones Científicas De Investigación
Fluorescent Labeling in HPLC Analysis
- Fluorescent Labeling of Carboxylic Acids : The use of related compounds as fluorogenic labelling reagents in high-performance liquid chromatography (HPLC) for biologically active carboxylic acids has been a significant area of research. This process involves the creation of fluorescent esters, enabling the effective separation and detection of acids like fatty acids and bile acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Fluorination of Organic Compounds
- Selective Fluorination in Water : The use of derivatives in selective fluorination of various organic compounds in water has been reported. This methodology transforms compounds like 2-Naphthole and 2-methoxynaphthalene into different fluorinated products, demonstrating the versatility of these compounds in organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).
Spectroscopic Analysis
- Vibrational and Spectral Studies : Research has been conducted on the structural and vibrational properties of related compounds like 1-methoxynaphthalene. These studies involve evaluating fundamental vibrational frequencies and band intensities, which have applications in understanding molecular structures and interactions (Govindarajan, Periandy, & Ganesan, 2010).
Biochemical and Environmental Studies
- Fungal Metabolism of Fluoro-substituted Naphthalenes : Investigations into the metabolism of fluoro-substituted naphthalenes like 1-fluoronaphthalene by fungi have been carried out. These studies provide insight into how environmental pollutants are processed by microorganisms, which is crucial for understanding bioremediation processes (Cerniglia, Miller, Yang, & Freeman, 1984).
Photoreactions and Photoproducts
- Photodimerization of Substituted Naphthalenes : Research on β-methoxynaphthalene has shown that it exhibits excimer fluorescence and forms stable dimeric photoproducts under prolonged irradiation. This property has applications in photochemical studies and the synthesis of complex organic compounds (Wilairat & Selinger, 1968).
Crystallography
- Synthesis and Crystallographic Analysis : The synthesis and characterization of derivatives like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene have been explored. Crystallographic analysis of such compounds aids in understanding their structural properties (Singh, 2013).
Chemical Reactions and Synthesis
- Regioselective Reactions and Synthesis : Studies have examined the regioselective reactions of compounds like 1-methoxynaphthalene, which are critical for developing specific synthetic routes in organic chemistry (Betz & Bauer, 2002).
Direcciones Futuras
The future directions of research on 1-Fluoro-4-methoxynaphthalene and similar compounds could involve developments in various fields. For instance, metal-organic frameworks have shown promise in various applications, and their development could involve compounds like this compound . Additionally, the fabrication of desalination membranes is another area where such compounds could find application .
Propiedades
IUPAC Name |
1-fluoro-4-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIPSLAOJKIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

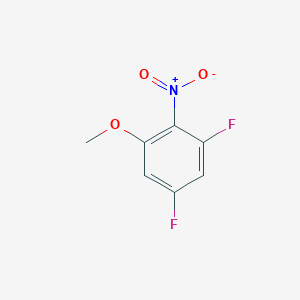
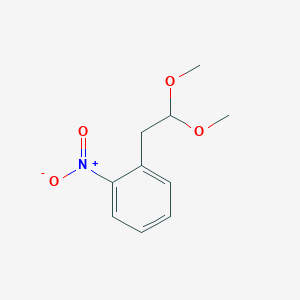
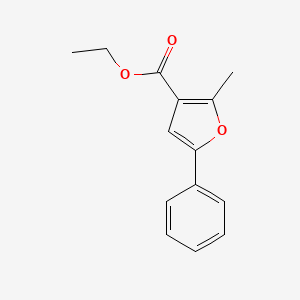
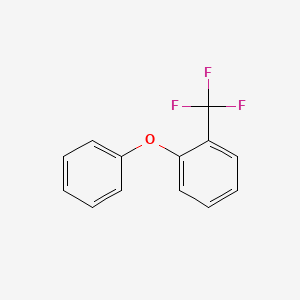

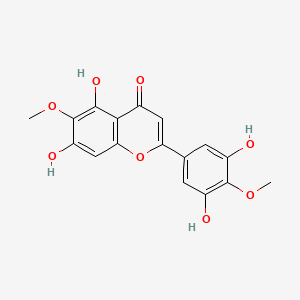
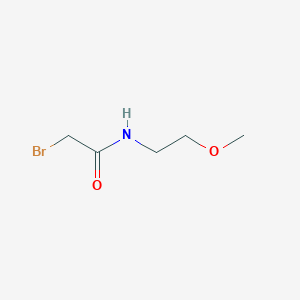
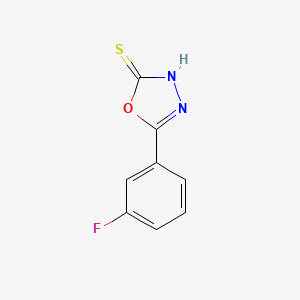
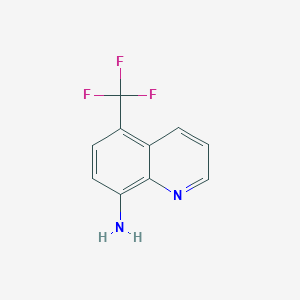
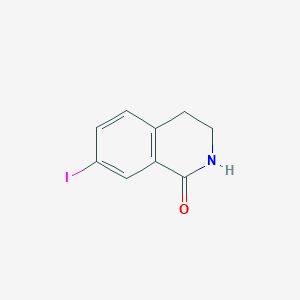
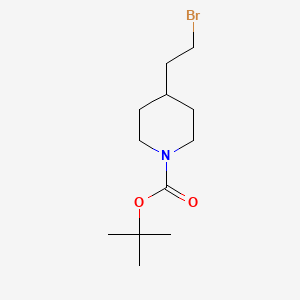
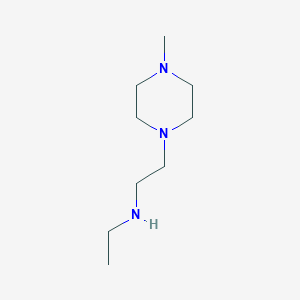
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
